molecular formula C18H23NO4 B179537 Bis(2,4-dimethoxybenzyl)amine CAS No. 20781-23-1

Bis(2,4-dimethoxybenzyl)amine

Cat. No.: B179537
CAS No.: 20781-23-1
M. Wt: 317.4 g/mol
InChI Key: IZWMZVDEYOKQCG-UHFFFAOYSA-N
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Description

Bis(2,4-dimethoxybenzyl)amine is a chemical compound with the molecular formula C18H23NO4 . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of this compound has been described in various studies. For instance, it has been used as an amine nucleophile to investigate the 1,4- reactivity of 5-bromo-2-indene-1-one . It may also be used in the concise synthesis of a series of 2,4,5-trisubstituted oxazoles, via a tandem Ugi/Robinson-Gabriel reaction sequence .


Molecular Structure Analysis

The molecular structure of this compound consists of a total of 47 bonds. There are 24 non-H bonds, 12 multiple bonds, 8 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 4 ethers (aromatic) .


Chemical Reactions Analysis

This compound has been used in various chemical reactions. For example, it has been used as an amine nucleophile in the investigation of the 1,4- reactivity of 5-bromo-2-indene-1-one .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 317.38 . It is a solid at room temperature . The InChI Code for this compound is 1S/C18H23NO4/c1-20-15-7-5-13 (17 (9-15)22-3)11-19-12-14-6-8-16 (21-2)10-18 (14)23-4/h5-10,19H,11-12H2,1-4H3 .

Scientific Research Applications

  • Medicinal Chemistry Applications :

    • Bis(3,4-dimethoxybenzyl)cyclopentylamine has been synthesized and found effective as a peripheral dopamine blocking agent. It antagonizes the hypotensive effect of dopamine and potentiates apomorphine-induced stereotypy (Jarboe et al., 1978).
    • The compound also depletes norepinephrine and dopamine in the central nervous system, indicating a potential role in neurochemistry (Bannon et al., 1980).
  • Organometallic and Catalysis Research :

    • A study describes the unusual C-C bond cleavage in the formation of amine-bis(phenoxy) group 4 benzyl complexes, highlighting the potential of these complexes in stereospecific polymerization (Gowda et al., 2014).
    • Zirconium complexes of amine−bis(phenolate) ligands have been synthesized and found effective in 1-hexene polymerization, demonstrating significant structure-reactivity relationships (Tshuva et al., 2001).
  • Polymer Science :

    • Research on photogeneration of polyfunctional amines and the thermal curing of epoxy resin and polyurethane oligomer using these amines has been conducted. This includes the study of various blocked polyfunctional amines like bis(4-formylaminophenyl) methane (Nishikubo et al., 1993).
  • Synthesis and Characterization :

    • The synthesis and characterization of dinuclear rare-earth complexes supported by amine-bridged bis(phenolate) ligands have been explored for their catalytic activity in the ring-opening polymerization of l-lactide (Duan et al., 2016).
    • A novel synthesis of 2,3-azaisoindoline has been reported, involving the reaction of a dichloride with 2,4-dimethoxybenzyl amine followed by deprotection (Sakya et al., 2010).
  • Nanotechnology :

    • The paper on the novel recovery of nano-structured ceria (CeO2) from Ce(III)-Benzoxazine dimer complexes via thermal decomposition illustrates the application in nanomaterial synthesis (Veranitisagul et al., 2011).

Safety and Hazards

Bis(2,4-dimethoxybenzyl)amine is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 .

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-N-[(2,4-dimethoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-20-15-7-5-13(17(9-15)22-3)11-19-12-14-6-8-16(21-2)10-18(14)23-4/h5-10,19H,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWMZVDEYOKQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC2=C(C=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174871
Record name Bis(2,4-dimethoxybenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20781-23-1
Record name N-[(2,4-Dimethoxyphenyl)methyl]-2,4-dimethoxybenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20781-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2,4-dimethoxybenzyl)amine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2,4-dimethoxybenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,4-dimethoxybenzyl)amine
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Synthesis routes and methods

Procedure details

A solution of 2,4-dimethoxybenzylamine (8.98 mL) and 2,4-dimethoxybenzaldehyde (9.94 g) in ethanol (200 mL) was stirred at room temperature for 2 hr. To the reaction mixture was added sodium triacetoxyborohydride (20.3 g), and the mixture was stirred at room temperature for 1 hr. To the reaction mixture was added water, the solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (8 g).
Quantity
8.98 mL
Type
reactant
Reaction Step One
Quantity
9.94 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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